molecular formula C10H7NO2S B186905 2-(4-Nitrophenyl)thiophene CAS No. 59156-21-7

2-(4-Nitrophenyl)thiophene

Cat. No.: B186905
CAS No.: 59156-21-7
M. Wt: 205.23 g/mol
InChI Key: YRKAJCGUTWECCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)thiophene is an organic compound with the molecular formula C10H7NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a nitrophenyl group attached to the second position of the thiophene ring

Scientific Research Applications

2-(4-Nitrophenyl)thiophene has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-(4-Nitrophenyl)thiophene is not explicitly mentioned in the search results, thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

2-(4-Nitrophenyl)thiophene is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and wearing chemical impermeable gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)thiophene typically involves the coupling of 1-iodo-4-nitrobenzene with 2-thiopheneboronic acidThe reaction conditions generally include the use of a base such as potassium carbonate, a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), and a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling remains a widely used method in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Reduction of the nitro group: 2-(4-Aminophenyl)thiophene.

    Halogenation: 2-(4-Nitrophenyl)-3-bromothiophene.

Comparison with Similar Compounds

    2-Phenylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(4-Methylphenyl)thiophene: Contains a methyl group instead of a nitro group, resulting in different chemical and biological properties.

Uniqueness: 2-(4-Nitrophenyl)thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-nitrophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKAJCGUTWECCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346084
Record name 2-(4-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59156-21-7
Record name 2-(4-Nitrophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITRO-PHENYL)-THIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)thiophene
Reactant of Route 3
Reactant of Route 3
2-(4-Nitrophenyl)thiophene
Reactant of Route 4
Reactant of Route 4
2-(4-Nitrophenyl)thiophene
Reactant of Route 5
Reactant of Route 5
2-(4-Nitrophenyl)thiophene
Reactant of Route 6
Reactant of Route 6
2-(4-Nitrophenyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.